Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-
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Overview
Description
Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- is a chemical compound with the molecular formula C9H8BrFO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- involves several steps. One common method includes the reaction of 4-bromo-2-fluorophenol with 4-hydroxyphenylpropanoic acid under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .
Scientific Research Applications
Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-fluorophenoxy)propanoic acid
- 2-(4-bromophenyl)propanoic acid
- 4-bromo-2-fluorobenzoic acid
Uniqueness
Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
117020-58-3 |
---|---|
Molecular Formula |
C15H12BrFO4 |
Molecular Weight |
355.15 g/mol |
IUPAC Name |
(2R)-2-[4-(4-bromo-2-fluorophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12BrFO4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)/t9-/m1/s1 |
InChI Key |
DOFUZRKNFDPVLG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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